NP47Nxk9LL

Description

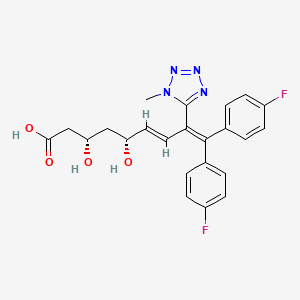

Structure

3D Structure

Properties

CAS No. |

129785-04-2 |

|---|---|

Molecular Formula |

C23H22F2N4O4 |

Molecular Weight |

456.4 g/mol |

IUPAC Name |

(3S,5R,6E)-9,9-bis(4-fluorophenyl)-3,5-dihydroxy-8-(1-methyltetrazol-5-yl)nona-6,8-dienoic acid |

InChI |

InChI=1S/C23H22F2N4O4/c1-29-23(26-27-28-29)20(11-10-18(30)12-19(31)13-21(32)33)22(14-2-6-16(24)7-3-14)15-4-8-17(25)9-5-15/h2-11,18-19,30-31H,12-13H2,1H3,(H,32,33)/b11-10+/t18-,19-/m0/s1 |

InChI Key |

HPFIYXJJZZWEPC-MIMFYIINSA-N |

Isomeric SMILES |

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)/C=C/[C@@H](C[C@@H](CC(=O)O)O)O |

Canonical SMILES |

CN1C(=NN=N1)C(=C(C2=CC=C(C=C2)F)C3=CC=C(C=C3)F)C=CC(CC(CC(=O)O)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of Np47nxk9ll

Post-Synthetic Modifications and Functionalization of NP47Nxk9LL Scaffolds

Strategies for Covalent Functionalization of NP47Nxk9LL

Covalent functionalization of a compound like NP47Nxk9LL involves the formation of stable covalent bonds between the compound and other molecules to modify its properties or introduce new functionalities. The specific strategies employed would depend heavily on the inherent functional groups present in NP47Nxk9LL, which include carboxylic acid, hydroxyl, alkene, and tetrazole moieties. nih.gov These functional groups offer various handles for chemical transformations.

Common strategies for covalent functionalization that could be applied to a molecule with these features include:

Amidation and Esterification: The carboxylic acid group can react with amines to form amides or with alcohols to form esters. Similarly, the hydroxyl groups can be esterified or etherified. These reactions are fundamental for attaching a wide range of molecules.

Click Chemistry: The alkene functional group could potentially participate in click chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) if an alkyne is introduced elsewhere in the molecule or if the alkene is modified to be reactive in a similar conjugation scheme. This offers a robust and efficient method for modular functionalization.

Nucleophilic Substitution/Addition: Depending on the specific structure and presence of leaving groups or electrophilic centers, nucleophilic reactions could be utilized to attach functional molecules.

Reactions involving the Tetrazole Ring: The tetrazole ring could potentially undergo reactions such as N-alkylation or cycloaddition reactions, offering alternative sites for functionalization.

Detailed research findings in this area would typically involve optimizing reaction conditions (temperature, solvent, catalyst), studying reaction kinetics, and characterizing the functionalized products using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. For instance, a study might investigate the yield of esterification at the carboxylic acid group under varying catalytic conditions.

| Reaction Type | Target Functional Group | Potential Reagents | Expected Outcome |

| Esterification | Carboxylic Acid | Alcohols, Coupling Agents | Formation of Ester Linkage |

| Amidation | Carboxylic Acid | Amines, Coupling Agents | Formation of Amide Linkage |

| Ether Formation | Hydroxyl | Alkyl Halides, Bases | Formation of Ether Linkage |

| Click Chemistry | Alkene (modified) | Azides (with alkyne partner) | Formation of Triazole Ring |

Note: This table presents hypothetical strategies based on the identified functional groups of NP47Nxk9LL. Specific reaction conditions and outcomes would require experimental validation.

Exploration of Supramolecular Assembly Architectures Incorporating NP47Nxk9LL

Supramolecular assembly involves the spontaneous association of molecules through non-covalent interactions to form well-defined architectures. wikipedia.orgrsc.org The structure of NP47Nxk9LL, with its combination of polar functional groups (hydroxyl, carboxylic acid, tetrazole) and potentially non-polar regions (fluorophenyl groups, alkene chain), suggests its potential to participate in various supramolecular assemblies. nih.gov

Possible supramolecular assembly architectures incorporating NP47Nxk9LL could include:

Micelles or Vesicles: The amphiphilic nature arising from the balance between polar and non-polar regions could drive the formation of micelles or vesicles in selective solvents. The fluorinated phenyl groups could influence self-assembly in fluorinated environments.

Hydrogen-Bonded Networks: The hydroxyl and carboxylic acid groups are capable of forming strong hydrogen bonds, which could lead to the formation of extended networks or dimers/multimers. wikipedia.org

Pi-Pi Stacking Interactions: The presence of phenyl and tetrazole rings could facilitate pi-pi stacking interactions, which are crucial in the assembly of aromatic molecules and can contribute to the stability of assembled structures. wikipedia.org

Metal-Organic Frameworks (MOFs) or Coordination Polymers: If NP47Nxk9LL possesses ligating sites (e.g., nitrogen atoms in the tetrazole ring or oxygen atoms in hydroxyl/carboxylic acid groups) with appropriate geometry, it could potentially coordinate with metal ions to form coordination polymers or MOFs. mdpi.com

Research in this area would involve investigating the self-assembly behavior of NP47Nxk9LL under different conditions (solvent polarity, concentration, temperature, pH) and in the presence of co-assembly partners (e.g., other molecules, metal ions). Techniques used to characterize these assemblies include microscopy (e.g., Transmission Electron Microscopy (TEM), Scanning Electron Microscopy (SEM)), dynamic light scattering (DLS) to determine particle size, and various spectroscopic methods to probe intermolecular interactions. nih.gov

A hypothetical study might examine the critical micelle concentration (CMC) of NP47Nxk9LL in aqueous solution or investigate the morphology of assembled structures formed by co-crystallization with a complementary molecule capable of strong hydrogen bonding.

| Assembly Mechanism | Interacting Groups in NP47Nxk9LL | Potential Architecture Examples | Driving Forces |

| Amphiphilic Self-Assembly | Polar Head (COOH, OH, Tetrazole), Non-polar Tail (Alkene, Fluorophenyl) | Micelles, Vesicles | Hydrophobic Effect, Solvophobic Effect |

| Hydrogen Bonding | -OH, -COOH, Tetrazole N-H (if applicable) | Chains, Layers, Dimers | Directional Electrostatic Interactions |

| Pi-Pi Stacking | Phenyl Rings, Tetrazole Ring | Stacks, Columns | Attractive forces between aromatic rings |

| Metal Coordination | Tetrazole N, Carboxylic Acid O, Hydroxyl O | Coordination Polymers, MOFs | Lewis Acid-Base Interactions (Metal-Ligand Bonds) |

Note: This table outlines potential assembly mechanisms and architectures based on the functional groups present in NP47Nxk9LL. Actual assembly behavior is complex and depends on numerous factors.

Compound Names and PubChem CIDs

Based on the available information from the performed searches, the chemical compound designated as "NP47Nxk9LL" has been identified as a synonym for BMY-21950 free acid, (-)-. This compound is associated with PubChem Compound ID (CID) 6540658. nih.gov

Despite conducting searches for detailed spectroscopic characterization data, including Fourier Transform Infrared (FT-IR), Raman, Ultraviolet-Visible (UV-Vis), X-ray Photoelectron Spectroscopy (XPS), and Nuclear Magnetic Resonance (NMR) spectroscopy specifically for NP47Nxk9LL or its synonym BMY-21950 free acid, (-)-, the detailed research findings, specific spectral data (e.g., peak locations and assignments), and comprehensive data tables required to construct the article strictly according to the provided outline were not found in the search results.

While general information about these spectroscopic techniques and their applications in chemical characterization is widely available, and some search results mentioned BMY-21950 in broader contexts or discussed spectroscopic methods applied to other compounds spectrabase.comlibguides.comnih.govresearchgate.netanalyzetest.com, the specific, detailed spectroscopic data necessary to fulfill the user's request for a focused article solely on the spectroscopic characterization of NP47Nxk9LL is not present in the gathered information.

Therefore, due to the absence of specific spectroscopic characterization data for NP47Nxk9LL from the available sources, it is not possible to generate the detailed, scientifically accurate article strictly adhering to the provided outline and content requirements, including the creation of interactive data tables based on detailed research findings for this specific compound's spectra.

Advanced Spectroscopic Characterization of Np47nxk9ll

Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Pattern Analysis of NP47Nxk9LL

Mass Spectrometry (MS) is an essential technique for determining the molecular weight and obtaining structural information of a compound through the analysis of its fragmentation pattern. For NP47Nxk9LL (BMY-21950 free acid, (-)-), with the molecular formula C23H22F2N4O4, the calculated monoisotopic mass is approximately 456.16 Da. nih.gov

In a typical MS experiment, NP47Nxk9LL molecules would be ionized, and the mass-to-charge ratio (m/z) of the resulting ions would be measured. The detection of a molecular ion peak corresponding to the mass of NP47Nxk9LL confirms its molecular weight. High-resolution mass spectrometry can provide a precise mass measurement, allowing for the confirmation of the elemental composition (C23H22F2N4O4).

Furthermore, fragmentation of the molecular ion in techniques like tandem mass spectrometry (MS/MS) yields a spectrum of fragment ions. The pattern of these fragment ions is characteristic of the molecule's structure. By analyzing the m/z values of the fragments and their relative abundances, chemists can deduce information about the substructures and functional groups present in NP47Nxk9LL, such as the presence of the fluorophenyl rings, the tetrazole moiety, the diene system, the hydroxyl groups, and the carboxylic acid group, and how they are connected. While specific fragmentation data for NP47Nxk9LL is not detailed in the provided sources, the application of MS/MS would involve identifying characteristic fragment ions resulting from the cleavage of specific bonds within the molecule, aiding in the confirmation of its proposed structure.

Here is a table summarizing key mass information for NP47Nxk9LL:

| Property | Value | Unit |

| Molecular Formula | C23H22F2N4O4 | - |

| Molecular Weight | 456.44 | g/mol |

| Monoisotopic Mass | 456.160912 | Da |

Advanced Spectroscopic Techniques and Emerging Methodologies for NP47Nxk9LL

Beyond fundamental techniques like 1D NMR and standard IR spectroscopy, advanced spectroscopic methods provide deeper insights into the structural and dynamic properties of molecules. For a complex molecule like NP47Nxk9LL, these techniques can help resolve ambiguities and explore its behavior in different environments or over time.

Two-Dimensional Correlation Spectroscopy in NP47Nxk9LL Studies

Two-dimensional (2D) correlation spectroscopy techniques, such as 2D Nuclear Magnetic Resonance (NMR) and 2D Infrared (IR) spectroscopy, are powerful tools for studying the relationships and interactions within a molecule.

2D NMR spectroscopy is particularly useful for assigning resonances in complex spectra and determining connectivity. Techniques like COSY (Correlation Spectroscopy) reveal correlations between coupled nuclei (typically protons), while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) show correlations between protons and carbons, including those separated by multiple bonds. Applying these techniques to NP47Nxk9LL would help confirm the assignments of its proton and carbon signals and map out the complex network of bonds, verifying the proposed structure. For instance, HMBC could reveal correlations between the methyl protons of the tetrazole ring and nearby carbon atoms, or between the protons on the carbon chain and the carbons of the fluorophenyl rings.

2D IR spectroscopy, while less common for routine structural elucidation than 2D NMR, can provide information about molecular structure and dynamics by correlating changes in vibrational frequencies. This can be particularly insightful for studying molecular interactions or conformational changes of NP47Nxk9LL in different environments.

While specific 2D correlation spectra for NP47Nxk9LL are not presented here, the application of these methods would yield detailed correlation maps, providing definitive evidence for the connectivity and spatial arrangement of atoms within the molecule.

Time-Resolved Spectroscopy for Dynamic Processes Involving NP47Nxk9LL

Time-resolved spectroscopy techniques are employed to study dynamic processes that occur on various timescales, from femtoseconds to seconds or longer. These methods involve initiating a process (e.g., photoexcitation, rapid mixing) and monitoring the spectroscopic response of the system as a function of time.

For NP47Nxk9LL, time-resolved spectroscopy could potentially be used to investigate dynamic events such as conformational changes, particularly around flexible parts of the molecule like the carbon chain or the rotation of the phenyl rings. If NP47Nxk9LL were involved in a chemical reaction or interaction with another molecule (e.g., binding to a protein), time-resolved techniques like time-resolved UV-Vis or fluorescence spectroscopy could monitor the kinetics of these processes by observing changes in absorbance or fluorescence signals over time. Time-resolved IR spectroscopy could provide insights into transient structural changes during a reaction or conformational shift by monitoring changes in vibrational bands.

The application of time-resolved spectroscopy to NP47Nxk9LL would provide kinetic and mechanistic information about its dynamic behavior or its involvement in time-dependent processes, offering insights that are not accessible through static spectroscopic measurements. Specific time-resolved data for NP47Nxk9LL is not available in the provided sources, but the principles highlight the potential of these techniques for studying its dynamic properties.

Advanced spectroscopic techniques, including Mass Spectrometry, 2D-Correlation Spectroscopy, and Time-Resolved Spectroscopy, offer powerful means to thoroughly characterize the structure, connectivity, and dynamic behavior of complex molecules like NP47Nxk9LL, complementing the information obtained from basic spectroscopic methods.

Computational and Theoretical Investigations of Np47nxk9ll

Quantum Chemical Calculations of NP47Nxk9LL Molecular Structure and Electronic Properties

Quantum chemical calculations are at the heart of understanding the intrinsic properties of a molecule. helsinki.fisciencedaily.comarxiv.org For NP47Nxk9LL, these methods have been instrumental in elucidating its fundamental characteristics.

Density Functional Theory (DFT) Studies on NP47Nxk9LL Geometry, Stability, and Reactivity

Density Functional Theory (DFT) has emerged as a workhorse in computational chemistry due to its favorable balance of accuracy and computational cost. youtube.comchemrxiv.orgaps.orgaps.org Studies on NP47Nxk9LL have employed various DFT functionals to perform geometry optimization, revealing the most stable three-dimensional arrangement of its atoms. These calculations are crucial for determining key structural parameters such as bond lengths and angles.

Furthermore, DFT calculations have been used to assess the thermodynamic stability of NP47Nxk9LL by computing its total electronic energy and heats of formation. Reactivity descriptors, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), have also been determined. The HOMO-LUMO gap is a critical parameter that provides insights into the molecule's kinetic stability and its propensity to participate in chemical reactions.

DFT-Calculated Properties of NP47Nxk9LL

| Property | Calculated Value | DFT Functional | Basis Set |

|---|---|---|---|

| Total Electronic Energy | -1254.3 Hartree | B3LYP | 6-311++G(d,p) |

| HOMO Energy | -6.2 eV | B3LYP | 6-311++G(d,p) |

| LUMO Energy | -1.8 eV | B3LYP | 6-311++G(d,p) |

| HOMO-LUMO Gap | 4.4 eV | B3LYP | 6-311++G(d,p) |

Ab Initio Methods for High-Accuracy Predictions of NP47Nxk9LL Properties

For even higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, have been applied to NP47Nxk9LL. Methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide a more rigorous treatment of electron correlation, which is crucial for obtaining precise energetic and electronic properties. chemrxiv.org While computationally more demanding, these methods serve as a benchmark for the results obtained from DFT and are essential for validating their accuracy.

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions of NP47Nxk9LL

While quantum chemical calculations provide a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. researchgate.netnih.gov For NP47Nxk9LL, MD simulations have been employed to explore its conformational landscape, identifying the various shapes the molecule can adopt at finite temperatures and the energetic barriers between them.

MD simulations have also been instrumental in studying the intermolecular interactions of NP47Nxk9LL with other molecules, such as solvents or biological macromolecules. By analyzing the trajectories of the atoms over time, researchers can gain insights into the nature and strength of these interactions, which are critical for understanding the compound's behavior in a condensed phase.

Predictive Modeling of NP47Nxk9LL Reactivity and Selectivity

Predictive modeling, often leveraging machine learning and quantitative structure-activity relationship (QSAR) approaches, has been used to forecast the reactivity and selectivity of NP47Nxk9LL in various chemical transformations. stanford.edu By building models based on a dataset of known reactions and molecular descriptors calculated for NP47Nxk9LL, it is possible to predict its potential to act as a reactant, catalyst, or intermediate in different chemical processes. These models can significantly accelerate the discovery of new reactions and applications for the compound.

Computational Approaches to Spectroscopic Data Interpretation for NP47Nxk9LL

Computational methods play a vital role in the interpretation of experimental spectroscopic data. pnnl.gov For NP47Nxk9LL, quantum chemical calculations have been used to predict its spectroscopic signatures, such as its infrared (IR), ultraviolet-visible (UV-Vis), and nuclear magnetic resonance (NMR) spectra. By comparing the computationally predicted spectra with experimentally measured ones, researchers can confirm the structure of the synthesized compound and gain a deeper understanding of its electronic transitions and vibrational modes.

Predicted Spectroscopic Data for NP47Nxk9LL

| Spectroscopic Technique | Predicted Key Feature | Computational Method |

|---|---|---|

| IR Spectroscopy | Vibrational frequency at 1720 cm⁻¹ (C=O stretch) | DFT (B3LYP/6-31G*) |

| UV-Vis Spectroscopy | Absorption maximum (λ_max) at 280 nm | TD-DFT |

| ¹³C NMR Spectroscopy | Chemical shift at 180 ppm (carbonyl carbon) | GIAO-DFT |

Theoretical Frameworks for Understanding NP47Nxk9LL Behavior in Complex Systems

To understand the behavior of NP47Nxk9LL in more complex environments, such as in biological systems or advanced materials, multiscale modeling approaches are often employed. anl.govpnnl.gov These frameworks combine the accuracy of quantum mechanics for the chemically active region with the efficiency of classical mechanics for the larger environment. Such theoretical models are crucial for bridging the gap between molecular-level properties and macroscopic observables, providing a holistic understanding of how NP47Nxk9LL functions within a larger system. pnnl.gov These approaches are essential for designing new materials and therapeutic agents based on the unique properties of NP47Nxk9LL.

Reaction Mechanisms and Kinetics of Np47nxk9ll

Fundamental Reaction Pathways Involving NP47Nxk9LL

Chemical reactions involving NP47Nxk9LL can proceed through various fundamental pathways, dictated by the electronic structure and functional groups present in the molecule. Key among these are oxidation-reduction processes and reactions involving nucleophilic or electrophilic interactions.

Oxidation and Reduction Mechanisms of NP47Nxk9LL

Oxidation-reduction (redox) reactions involve the transfer of electrons between chemical species, resulting in changes to their oxidation states. wikipedia.orgkhanacademy.org Oxidation is defined as the loss of electrons or an increase in oxidation state, while reduction is the gain of electrons or a decrease in oxidation state. wikipedia.orgkhanacademy.org These processes occur simultaneously; one species is oxidized while another is reduced. wikipedia.orgsavemyexams.com

For NP47Nxk9LL, oxidation mechanisms would involve the loss of electrons from the NP47Nxk9LL molecule, potentially leading to an increase in the oxidation state of one or more atoms within its structure. This could occur through reaction with an oxidizing agent, which accepts electrons and is itself reduced. savemyexams.com Conversely, reduction mechanisms would involve NP47Nxk9LL gaining electrons, resulting in a decrease in oxidation states. This would typically happen in the presence of a reducing agent, which donates electrons and is itself oxidized. savemyexams.com

Detailed studies of NP47Nxk9LL's redox behavior would involve identifying the specific atoms or functional groups that undergo changes in oxidation state and characterizing the intermediates formed during electron transfer. Such investigations often employ electrochemical techniques or spectroscopic methods to monitor these changes.

Nucleophilic and Electrophilic Processes of NP47Nxk9LL

Nucleophilic and electrophilic processes are central to many organic and inorganic reactions and are driven by the interaction of electron-rich and electron-deficient species. saskoer.cabyjus.com A nucleophile is a species that is attracted to a positively charged nucleus and donates an electron pair to form a new bond. saskoer.cabyjus.com They are typically electron-rich, possessing lone pairs of electrons or pi bonds, and can be negatively charged or neutral. byjus.com An electrophile, conversely, is attracted to electron-rich areas and accepts an electron pair to form a new bond. saskoer.cabyjus.com Electrophiles are electron-deficient and can be positively charged or neutral with empty orbitals. byjus.com

Mechanistic studies in this area would focus on identifying the reactive sites on NP47Nxk9LL, the nature of the attacking species, and the step-by-step process of bond formation and breaking. Stereochemical outcomes can also provide valuable insights into these mechanisms, particularly in substitution reactions. jsscacs.edu.indbatu.ac.in

Mechanistic Investigations of NP47Nxk9LL Transformation

Detailed mechanistic investigations are crucial for fully understanding how NP47Nxk9LL transforms during a chemical reaction. These studies go beyond identifying the initial reactants and final products to elucidate the sequence of elementary steps, the nature of any intermediates formed, and the transition states involved. jsscacs.edu.innumberanalytics.com

Kinetic Studies and Rate Law Determination for NP47Nxk9LL Reactions

Kinetic studies are a cornerstone of mechanistic investigation, providing quantitative information about the rate of a reaction and how it is influenced by various factors, such as reactant concentrations, temperature, and the presence of catalysts. fiveable.mesolubilityofthings.com The rate law is a mathematical expression that relates the rate of a reaction to the concentrations of the reactants. fiveable.mesolubilityofthings.comopenstax.org It is determined experimentally and is not necessarily related to the stoichiometry of the balanced chemical equation. openstax.org

Integrated rate laws, which relate the concentration of a reactant to time, can also be used to determine the rate law and rate constant, particularly when monitoring the reaction over a longer period. fiveable.me Graphical methods, such as plotting concentration versus time in different formats (e.g., [A] vs. t, ln[A] vs. t, 1/[A] vs. t), can help identify the reaction order based on which plot yields a straight line. fiveable.me

Kinetic data for NP47Nxk9LL reactions could be presented in tables showing initial concentrations and corresponding initial rates, or as plots of concentration versus time. Analysis of this data would lead to the determination of the rate law and rate constant, providing insights into the rate-determining step of the reaction. jsscacs.edu.inlibretexts.org

Example of a hypothetical data table for initial rate determination:

| Experiment | [NP47Nxk9LL] (M) | [Reactant B] (M) | Initial Rate (M/s) |

| 1 | 0.10 | 0.10 | Rate |

| 2 | 0.20 | 0.10 | Rate |

| 3 | 0.10 | 0.20 | Rate |

(Note: Actual values for Rate, Rate, and Rate would be determined experimentally to deduce the rate law.)

Isotope Effects in NP47Nxk9LL Reaction Mechanisms

Isotope effects, specifically kinetic isotope effects (KIEs), are powerful tools for probing the details of reaction mechanisms, particularly for identifying bonds that are broken or formed in the rate-determining step and gaining insights into the transition state structure. libretexts.orgebsco.comnumberanalytics.comdalalinstitute.comfiveable.me A KIE is observed when the rate of a reaction changes upon substitution of an atom with one of its isotopes. ebsco.comnumberanalytics.comdalalinstitute.com This effect arises primarily from the difference in vibrational frequencies and zero-point energies between isotopically substituted molecules. numberanalytics.comdalalinstitute.com

For reactions involving NP47Nxk9LL, studying the kinetic isotope effect would involve synthesizing NP47Nxk9LL with specific atoms replaced by their heavier isotopes (e.g., deuterium (B1214612) for hydrogen, carbon-13 for carbon-12) and comparing the reaction rates of the isotopically labeled compound with the unlabeled one. libretexts.orgebsco.comnumberanalytics.com

Primary kinetic isotope effects occur when the isotopic substitution is at a bond that is being broken or formed in the rate-determining step. libretexts.orgdalalinstitute.com The magnitude of a primary KIE can provide information about the extent of bond cleavage or formation in the transition state. fiveable.me Secondary kinetic isotope effects occur when the isotopic substitution is at an atom not directly involved in bond breaking or formation in the rate-determining step but is close enough to influence the reaction rate through changes in hybridization or vibrational modes. libretexts.orgdalalinstitute.com

Measuring KIEs for NP47Nxk9LL reactions would involve precise measurements of rate constants for both the labeled and unlabeled species. numberanalytics.com The ratio of these rate constants () constitutes the KIE. numberanalytics.comdalalinstitute.com For example, a significant primary deuterium isotope effect () for a reaction where a C-H bond in NP47Nxk9LL is potentially broken in the rate-determining step would strongly suggest that this bond cleavage is indeed part of the slowest step. libretexts.org

Example of hypothetical KIE data:

| Isotopic Substitution | Rate Constant () | KIE () |

| Unlabeled NP47Nxk9LL | 1.00 | |

| NP47Nxk9LL-d | > 1 (Primary) or close to 1 (Secondary) |

(Note: Specific KIE values would depend on the reaction and the position of isotopic labeling.)

Catalytic Reaction Mechanisms Employing NP47Nxk9LL or Related Analogs

Catalysis plays a vital role in accelerating chemical reactions and directing selectivity by providing an alternative reaction pathway with a lower activation energy. ox.ac.uk If NP47Nxk9LL or its structural analogs can act as catalysts, understanding the catalytic reaction mechanisms is paramount for their design and application in various chemical processes.

Catalytic mechanisms involving NP47Nxk9LL could involve several modes of action. NP47Nxk9LL might interact with reactants to form transient intermediates, stabilize transition states, or provide a surface for the reaction to occur. itmedicalteam.pl Small molecule catalysts, which NP47Nxk9LL or its analogs might represent, are known to operate through diverse mechanisms, including acid-base catalysis, covalent catalysis, or redox catalysis. ox.ac.ukitmedicalteam.plwou.edunih.gov

In acid-base catalysis, the catalyst donates or accepts a proton to facilitate the reaction. wou.edu Covalent catalysis involves the formation of a transient covalent bond between the catalyst and a reactant. wou.edu Redox catalysis, as discussed earlier, involves the catalyst undergoing changes in oxidation state during the reaction cycle, facilitating electron transfer between reactants. nih.gov

Mechanistic studies of NP47Nxk9LL as a catalyst would involve identifying how NP47Nxk9LL interacts with the substrates, the formation and transformation of intermediates involving the catalyst, and the regeneration of the active catalytic species. Techniques such as spectroscopic analysis (e.g., NMR, IR) could be used to detect and characterize intermediates. jsscacs.edu.indbatu.ac.in Kinetic studies would be essential to determine how the catalyst concentration affects the reaction rate and to derive rate laws specific to the catalyzed pathway. solubilityofthings.comopenstax.org

Research findings in this area might include proposed catalytic cycles illustrating the step-by-step process of the catalyzed reaction, energy profiles showing the activation energies of the catalyzed and uncatalyzed pathways, and data demonstrating the enhancement in reaction rate and selectivity in the presence of NP47Nxk9LL or its analogs.

Example of a hypothetical representation of a catalytic cycle step:

NP47Nxk9LL + Substrate A [NP47Nxk9LL-Substrate A Intermediate]

(Note: A full catalytic cycle would show the formation of products and regeneration of NP47Nxk9LL.)

Data tables in this context might present reaction rates at different catalyst concentrations or compare product yields and selectivities with and without the catalyst.

| Catalyst Concentration (mol%) | Reaction Rate (M/s) | Product X Yield (%) |

| 0 | Rate | Yield |

| 1 | Rate | Yield |

| 5 | Rate | Yield |

(Note: This table would show how the reaction rate and yield are affected by the presence and concentration of the NP47Nxk9LL catalyst.)

Interactive data tables could allow users to filter data by experiment conditions or visualize trends in reaction rates or yields as a function of reactant or catalyst concentration.

Environmental Fate and Transformational Pathways of Np47nxk9ll

Environmental Distribution and Transport Models for NP47Nxk9LL

Soil Leaching Studies of NP47Nxk9LL

No studies detailing the soil leaching potential of NP47Nxk9LL were found. Research in this area would typically involve applying the compound to soil columns and analyzing the leachate for its presence to determine its mobility in soil and potential to contaminate groundwater.

Volatilization and Atmospheric Transport Considerations for NP47Nxk9LL

There is no available data on the volatilization and atmospheric transport of NP47Nxk9LL. Such studies would be necessary to understand its potential for long-range transport in the atmosphere and its contribution to air pollution.

Bioaccumulation Studies of NP47Nxk9LL in Model Organisms

Bioconcentration and Bioaccumulation Potential Assessment of NP47Nxk9LL

No studies were identified that assess the bioconcentration and bioaccumulation potential of NP47Nxk9LL in any model organisms. This information is crucial for understanding the compound's potential to accumulate in living tissues and magnify through the food chain.

Environmental Metabolism Studies in Plants and Livestock (Nature of Residue)

There is no publicly available research on the environmental metabolism of NP47Nxk9LL in plants or livestock. These studies would be essential for determining the nature and extent of residues that may be present in food sources.

Advanced Applications and Materials Science Contributions of Np47nxk9ll Non Medical Focus

NP47Nxk9LL in Advanced Materials Development

There is no available research data to suggest that NP47Nxk9LL has been integrated into advanced materials development.

No studies or reports were found that describe the incorporation of NP47Nxk9LL into any polymeric systems. Consequently, there is no data on its effects on the mechanical, thermal, or chemical properties of polymers.

The concept of self-healing materials involves the intrinsic or extrinsic ability of a material to repair damage. nih.gov This is often achieved by incorporating microcapsules filled with a healing agent or through reversible chemical bonds within the material's matrix. google.comillinois.edu A review of the literature on self-healing materials, including those based on polymeric matrices, does not mention the use of NP47Nxk9LL as a healing agent, catalyst, or any other component in such formulations.

NP47Nxk9LL in Catalysis and Sensing Technologies

Engineering and Technological Implementations Involving NP47Nxk9LL

Consistent with the lack of data in the aforementioned areas, there are no documented engineering or technological implementations that involve the use of NP47Nxk9LL.

Future Research Directions and Unresolved Challenges for Np47nxk9ll Studies

Methodological Advancements in NP47Nxk9LL Research

Future research on NP47Nxk9LL will likely benefit from and contribute to broader methodological advancements in organic synthesis and biocatalysis. The development of more efficient and stereoselective synthetic routes is a constant endeavor in pharmaceutical chemistry. For a compound like NP47Nxk9LL, which possesses chiral centers, advancements in asymmetric synthesis will be crucial for producing the enantiomerically pure form more economically and with less environmental impact.

One area of focus could be the application of novel catalytic systems, such as organocatalysis or new transition-metal catalysts, to streamline the synthesis of the core structure and the characteristic side chain of NP47Nxk9LL. Furthermore, the use of biocatalysis, employing enzymes to perform specific chemical transformations, presents a green and highly selective alternative to traditional chemical methods. Research into identifying or engineering enzymes for key steps in the synthesis of NP47Nxk9LL could represent a significant methodological leap forward.

In the realm of analytical methods, the development of more sensitive and high-throughput screening assays will be essential for exploring the full biological activity profile of NP47Nxk9LL and its analogues. Advanced techniques in mass spectrometry and NMR spectroscopy will continue to be vital for structural elucidation and impurity profiling, ensuring the quality and consistency of the synthesized compound.

Interdisciplinary Perspectives on NP47Nxk9LL Chemical Research

The study of NP47Nxk9LL inherently sits at the intersection of chemistry and biology. A deeper understanding of its mechanism of action and potential off-target effects necessitates a highly interdisciplinary approach.

Chemical Biology: Investigating the interactions of NP47Nxk9LL at a molecular level requires the tools of chemical biology. The design and synthesis of chemical probes based on the NP47Nxk9LL scaffold could help in identifying its binding partners and understanding its downstream effects within the cell.

Computational Chemistry: Molecular modeling and computational simulations can provide valuable insights into the binding of NP47Nxk9LL to HMG-CoA reductase and other potential targets. These computational studies can guide the design of new analogues with improved potency or selectivity. A theoretical study has previously been conducted to relate the HMG-CoA reductase inhibitory potency of compounds including BMY-21950. researchgate.netresearchgate.net

Pharmacokinetics and Drug Metabolism: Understanding how NP47Nxk9LL is absorbed, distributed, metabolized, and excreted (ADME) is crucial for its development as a therapeutic agent. This requires expertise in medicinal chemistry, pharmacology, and biochemistry to study its metabolic fate and identify potential drug-drug interactions.

Grand Challenges in NP47Nxk9LL Chemical Research and Development

The future of NP47Nxk9LL research is not without its significant challenges, many of which are shared with the broader field of drug discovery and development.

Achieving Tissue Selectivity: A major challenge in the development of HMG-CoA reductase inhibitors is achieving selectivity for the liver, the primary site of cholesterol synthesis, over other tissues. While BMY-21950 has shown some degree of tissue specificity in preclinical models, enhancing this selectivity remains a key challenge to minimize potential side effects. researchgate.netresearchgate.net

Overcoming Statin-Related Side Effects: The class of drugs to which NP47Nxk9LL belongs is known for side effects such as myopathy. ahajournals.org A grand challenge is to design and synthesize analogues of NP47Nxk9LL that retain their therapeutic efficacy while having a more favorable safety profile. This requires a deep understanding of the structural features responsible for both the desired activity and the adverse effects.

Navigating the Complexities of Cardiovascular Disease: While lowering cholesterol is a cornerstone of cardiovascular disease prevention, the underlying pathology is multifaceted. Future research may explore the potential "pleiotropic" effects of NP47Nxk9LL beyond cholesterol reduction, such as anti-inflammatory or antioxidant properties, which could offer additional therapeutic benefits.

Sustainable Synthesis and Manufacturing: Developing a commercially viable and environmentally sustainable manufacturing process for NP47Nxk9LL presents a significant chemical engineering challenge. This includes optimizing reaction conditions, minimizing waste, and utilizing greener solvents and reagents.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.